1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
154922-76-6
VCID:
VC21170084
InChI:
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1
SMILES:
C1CN2CC=C(C2C1O)C=O
Molecular Formula:
C8H11NO2
Molecular Weight:
153.18 g/mol
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
CAS No.: 154922-76-6
Cat. No.: VC21170084
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154922-76-6 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1 |
| Standard InChI Key | NDIHBTAFKOBOSL-HTQZYQBOSA-N |
| Isomeric SMILES | C1CN2CC=C([C@@H]2[C@@H]1O)C=O |
| SMILES | C1CN2CC=C(C2C1O)C=O |
| Canonical SMILES | C1CN2CC=C(C2C1O)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator